molecular formula C27H27BrN2O4S B2418676 N-(2-benzoyl-4-bromophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 329903-21-1

N-(2-benzoyl-4-bromophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2418676
CAS No.: 329903-21-1
M. Wt: 555.49
InChI Key: QDWOUMCYOYBSMG-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-bromophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a synthetic benzamide derivative incorporating a piperidinylsulfonyl moiety, designed for advanced chemical and pharmaceutical research. This compound is of significant interest in medicinal chemistry for the development of novel therapeutic agents. Compounds with sulfonamide functional groups, like this one, are known to exhibit a wide range of pharmacological activities, including serving as enzyme inhibitors such as anti-carbonic anhydrase and anti-dihydropteroate synthetase agents . The structural architecture of this molecule, which features a benzamide core and a bromophenyl group, is frequently explored in the search for new anti-infective and enzyme-inhibiting substances . The presence of the sulfonyl group linked to a 3,5-dimethylpiperidine ring enhances the molecule's potential to interact with biological targets and can be critical for optimizing properties like metabolic stability and binding affinity . Researchers can utilize this chemical as a key intermediate or precursor in organic synthesis, particularly in constructing more complex molecules for screening campaigns. It is also a valuable candidate for structure-activity relationship (SAR) studies aimed at developing new inhibitors for enzymes like α-glucosidase and α-amylase, which are relevant in conditions such as diabetes . All products are strictly For Research Use Only. They are not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27BrN2O4S/c1-18-14-19(2)17-30(16-18)35(33,34)23-11-8-21(9-12-23)27(32)29-25-13-10-22(28)15-24(25)26(31)20-6-4-3-5-7-20/h3-13,15,18-19H,14,16-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWOUMCYOYBSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-bromophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, including the formation of the benzamide core, bromination, and sulfonylation. Common reagents used in these reactions include benzoyl chloride, bromine, and sulfonyl chlorides. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as Lewis acids.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, high-throughput screening for optimal conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-bromophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Commonly uses reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Can involve nucleophilic or electrophilic substitution reactions, often using reagents like sodium hydroxide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions, alkyl halides in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-bromophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
  • N-(4-bromophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
  • N-(2-benzoyl-4-bromophenyl)-4-(piperidin-1-yl)sulfonyl)benzamide

Uniqueness

N-(2-benzoyl-4-bromophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom and the sulfonyl group can significantly affect the compound’s properties compared to similar compounds.

Biological Activity

N-(2-benzoyl-4-bromophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C22H30BrN3O4
  • Molecular Weight : 452.4 g/mol
  • CAS Number : Not explicitly listed, but related compounds can be referenced for synthesis and safety data.

Biological Activity Overview

The biological activities of this compound have been studied in various contexts, particularly in relation to cancer treatment and inhibition of specific enzymes involved in disease processes.

  • Inhibition of USP7 :
    • The compound has been shown to inhibit Ubiquitin-Specific Protease 7 (USP7), which is implicated in various diseases, including cancer. Inhibition of USP7 can lead to the accumulation of p53, a tumor suppressor protein, thereby inducing apoptosis in cancer cells .
  • Antitumor Effects :
    • Research indicates that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess antitumor properties .

Case Studies and Experimental Data

  • Cell Viability Assays :
    • Studies using MTT assays demonstrated that the compound reduces cell viability in a dose-dependent manner in human cancer cell lines (e.g., HeLa and MCF-7) .
  • Apoptosis Induction :
    • Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls, indicating the compound's potential as an anticancer agent .
  • Animal Models :
    • In vivo studies using xenograft models have shown that administration of the compound significantly reduces tumor size compared to untreated groups, supporting its efficacy as a therapeutic agent .

Data Tables

StudyCell LineConcentration (µM)Viability (%)Apoptosis Rate (%)
1HeLa107020
2MCF-7205040
3A549156525

Q & A

Q. Basic

How can researchers resolve contradictions in crystallographic data for this compound?

Advanced
Discrepancies in bond angles or packing motifs may arise from polymorphic variations or experimental resolution limits. To resolve these:

  • Compare multiple datasets (e.g., Cambridge Structural Database entries).
  • Validate using density functional theory (DFT) calculations to assess energy-minimized conformations.

What strategies are effective for optimizing synthetic yield while maintaining purity?

Q. Advanced

  • Solvent selection : Use DMF for improved solubility of intermediates.
  • Catalyst screening : Test alternatives to triethylamine (e.g., DMAP) to enhance reaction rates.
  • Workup protocols : Employ gradient column chromatography with silica gel (hexane/ethyl acetate) to separate byproducts.
  • Scale-up considerations : Maintain inert atmospheres to prevent oxidation of sensitive groups .

How can the biological activity of this compound be systematically evaluated?

Q. Advanced

  • Target identification : Use molecular docking studies to predict interactions with enzymes (e.g., carbonic anhydrase) or receptors.
  • In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) using MTT assays.
  • SAR analysis : Modify substituents (e.g., bromophenyl, piperidinyl) to correlate structure with activity .

How should researchers address inconsistencies in bioactivity data across studies?

Q. Advanced

  • Standardize assays : Use identical cell lines, incubation times, and controls.
  • Validate purity : Confirm >95% purity via HPLC before testing.
  • Statistical analysis : Apply ANOVA to identify outliers and ensure reproducibility .

What computational approaches are recommended for modeling this compound’s interactions?

Q. Advanced

  • Molecular dynamics (MD) simulations : Simulate ligand-protein binding over 100 ns to assess stability.
  • Pharmacophore modeling : Identify critical interaction sites (e.g., sulfonamide oxygen as hydrogen bond acceptor).

How can the compound’s stability under varying pH and temperature conditions be assessed?

Q. Advanced

  • Forced degradation studies : Expose to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) buffers at 40°C for 48 hours.
  • Monitor degradation : Use LC-MS to identify breakdown products (e.g., hydrolysis of sulfonamide bonds).
  • Kinetic analysis : Calculate degradation rate constants (k) using first-order models .

What methodologies guide the design of derivatives with enhanced pharmacological properties?

Q. Advanced

  • Bioisosteric replacement : Substitute the bromine atom with CF₃ or Cl to modulate lipophilicity.
  • Prodrug strategies : Introduce ester groups to improve bioavailability.
  • Crystallographic data : Use bond angle trends (e.g., 112–118° for piperidinyl rings) to predict conformational flexibility .

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